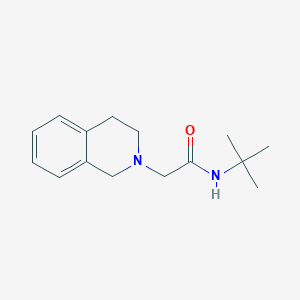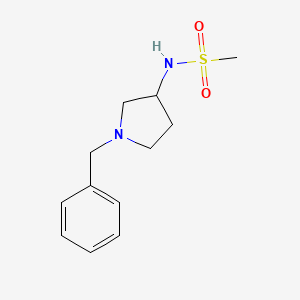![molecular formula C13H24N2O2 B7566160 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone, also known as CXME, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Applications De Recherche Scientifique
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antinociceptive properties. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is not fully understood. However, it has been suggested that 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone exerts its effects through the inhibition of various enzymes and receptors. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has also been shown to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin. Additionally, 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is its potential therapeutic applications. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to possess various pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone. One of the areas of interest is the development of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone-based drugs for the treatment of various diseases. Another area of interest is the investigation of the potential use of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone and its potential side effects.
Conclusion:
In conclusion, 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications and pharmacological properties make it a promising candidate for drug development. However, further studies are needed to fully understand the mechanism of action of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone and its potential side effects.
Méthodes De Synthèse
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone can be synthesized using different methods, such as the reaction of cyclohexylamine with morpholine and ethyl chloroacetate. Another method involves the reaction of cyclohexylamine with morpholine and 4-chlorobutyryl chloride. These methods have been optimized to produce 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone with high yield and purity.
Propriétés
IUPAC Name |
2-[cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-14(12-5-3-2-4-6-12)11-13(16)15-7-9-17-10-8-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTBIXGNTVNPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)

![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)



![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)

![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)